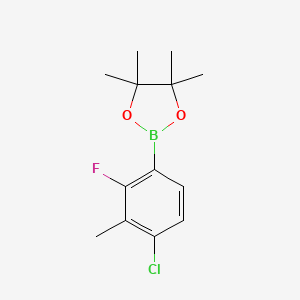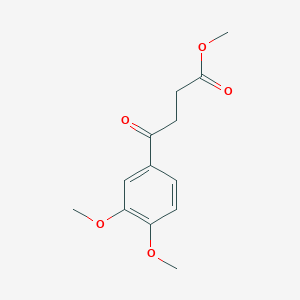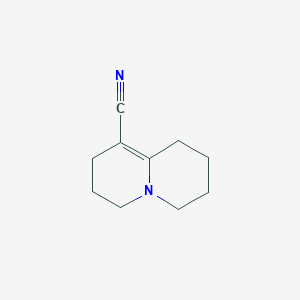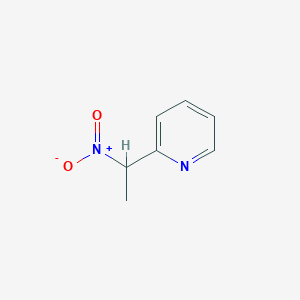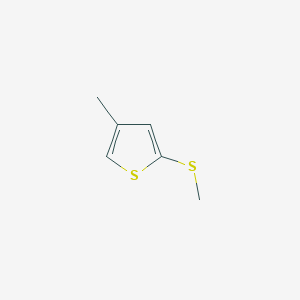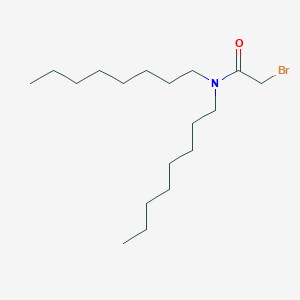
Bromoacetamide, N,N-dioctyl-
概要
説明
Bromoacetamide, N,N-dioctyl- is a chemical compound known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of bromoacetamide, where the amide nitrogen is substituted with two octyl groups. This compound is often used as a reagent in bromination reactions due to its ability to introduce bromine atoms into organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromoacetamide, N,N-dioctyl- typically involves the reaction of bromoacetyl bromide with dioctylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition. The general reaction scheme is as follows:
Bromoacetyl bromide+Dioctylamine→Bromoacetamide, N,N-dioctyl-+HBr
Industrial Production Methods
In an industrial setting, the production of Bromoacetamide, N,N-dioctyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Bromoacetamide, N,N-dioctyl- primarily undergoes substitution reactions, where the bromine atom is replaced by other nucleophiles. It can also participate in addition reactions with alkenes, leading to the formation of brominated products.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as amines, thiols, or alcohols. The reaction conditions often include a polar solvent like dimethylformamide (DMF) or acetonitrile, and may require a base such as triethylamine to neutralize the hydrogen bromide formed.
Addition Reactions: In the presence of alkenes, Bromoacetamide, N,N-dioctyl- can add across the double bond to form dibromo compounds. These reactions are usually carried out in solvents like tetrahydrofuran (THF) or dichloromethane, at low temperatures to control the reaction rate.
Major Products Formed
Substitution Reactions: The major products are typically N,N-dioctyl-substituted amides, thioamides, or esters, depending on the nucleophile used.
Addition Reactions: The major products are dibromoalkanes, which can be further functionalized for various applications.
科学的研究の応用
Bromoacetamide, N,N-dioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the bromination of alkenes and alkynes, facilitating the synthesis of brominated organic compounds.
Biology: In biological research, it can be used to modify proteins and peptides by introducing bromine atoms, which can be useful for studying protein structure and function.
Industry: In the industrial sector, Bromoacetamide, N,N-dioctyl- is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism by which Bromoacetamide, N,N-dioctyl- exerts its effects involves the formation of a bromonium ion intermediate. When the compound reacts with alkenes, the bromine atom forms a three-membered ring with the carbon atoms of the double bond. This bromonium ion is then attacked by a nucleophile, leading to the formation of the final brominated product. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
類似化合物との比較
Similar Compounds
N-Bromoacetamide: A simpler analog where the amide nitrogen is not substituted with octyl groups. It is commonly used for bromination reactions but lacks the hydrophobic properties imparted by the octyl groups.
N-Bromosuccinimide (NBS): Another brominating agent that is widely used in organic synthesis. It is more reactive than Bromoacetamide, N,N-dioctyl- and is often used for allylic bromination.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A brominating agent with higher reactivity, used for a variety of bromination reactions.
Uniqueness
Bromoacetamide, N,N-dioctyl- is unique due to its hydrophobic nature, which makes it suitable for reactions in non-polar solvents and for applications where solubility in organic media is required. Its ability to form stable bromonium ions also makes it a valuable reagent for selective bromination reactions.
特性
IUPAC Name |
2-bromo-N,N-dioctylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36BrNO/c1-3-5-7-9-11-13-15-20(18(21)17-19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFDAMQSIJLBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336374 | |
| Record name | Bromoacetamide, N,N-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145570-18-9 | |
| Record name | Bromoacetamide, N,N-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-](/img/structure/B3347786.png)
![Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester](/img/structure/B3347805.png)




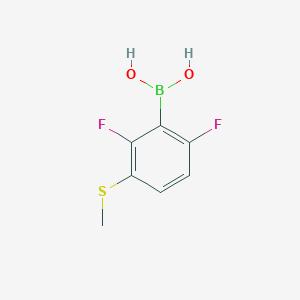
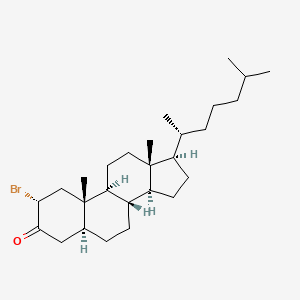
![Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-](/img/structure/B3347859.png)
